Cas no 2229540-07-0 (2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile)

2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile
- EN300-1805936
- 2229540-07-0
-
- Inchi: 1S/C8H10N4O2/c1-8(2,5-9)7-6(12(13)14)4-10-11(7)3/h4H,1-3H3
- InChI Key: LTIGSDCAPMDNBP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NN(C)C=1C(C#N)(C)C)=O
Computed Properties
- Exact Mass: 194.08037557g/mol
- Monoisotopic Mass: 194.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.4Ų
- XLogP3: 0.7
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805936-5.0g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 5g |
$3562.0 | 2023-05-26 | ||
Enamine | EN300-1805936-0.1g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1805936-2.5g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1805936-5g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1805936-10g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1805936-1.0g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 1g |
$1229.0 | 2023-05-26 | ||
Enamine | EN300-1805936-10.0g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 10g |
$5283.0 | 2023-05-26 | ||
Enamine | EN300-1805936-1g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1805936-0.05g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1805936-0.25g |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile |
2229540-07-0 | 0.25g |
$906.0 | 2023-09-19 |
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile
Introduction to 2-Methyl-2-(1-Methyl-4-Nitro-1H-Pyrazol-5-Yl)Propanenitrile (CAS No. 2229540-07-0)
2-Methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanenitrile (CAS No. 2229540-07-0) is a highly specialized organic compound with significant applications in the field of chemical synthesis and pharmaceutical research. This compound, often referred to as compound 2229540-07-0, belongs to the class of nitriles and features a pyrazole ring with nitro and methyl substituents, making it a valuable intermediate in the development of bioactive molecules.
The structural uniqueness of compound 2-methyl-2-(1-methyl-4-nitro-pyrazolyl)propanenitrile lies in its ability to participate in various nucleophilic and electrophilic reactions, which are critical in the construction of complex molecular frameworks. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are widely used in drug discovery programs targeting diseases such as cancer, inflammation, and infectious disorders.
One of the most notable advancements involving this compound is its application in the development of targeted therapies. Researchers have utilized compound 2-methyl-propanenitrile derivatives to design molecules that can selectively inhibit key enzymes or receptors involved in disease progression. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating the activity of cyclooxygenase enzymes.
In addition to its therapeutic potential, compound 2-methyl-pyrazole nitrile has also found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has made it a valuable asset in crop protection research. Recent findings from * Pest Management Science* indicate that certain derivatives of this compound exhibit enhanced efficacy against fungal pathogens while maintaining low toxicity to non-target organisms.
The synthesis of compound 2-methyl-propanenitrile pyrazole derivative involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the pyrazole ring through condensation reactions, followed by functionalization with nitro and methyl groups to achieve the desired reactivity. The optimization of these steps has been a focus of recent research efforts, with studies published in *Organic Process Research & Development* highlighting novel methodologies for scalable production.
From an environmental perspective, the ecological impact of compound 2-methyl-pyrazole nitrile has been a subject of scrutiny. Researchers have evaluated its biodegradability and potential for bioaccumulation under various environmental conditions. According to a report in *Environmental Science & Technology*, this compound demonstrates moderate biodegradability under aerobic conditions, suggesting that its environmental footprint can be managed through appropriate disposal practices.
In conclusion, compound 2-methyl-propanenitrile pyrazole derivative (CAS No. 2229540-07-0) stands as a testament to the continuous evolution of chemical synthesis and its pivotal role in advancing modern medicine and agriculture. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to remain at the forefront of innovative chemical solutions.
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